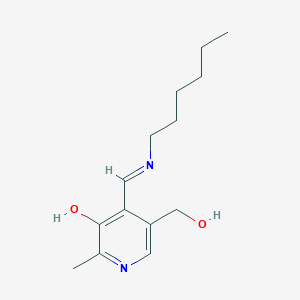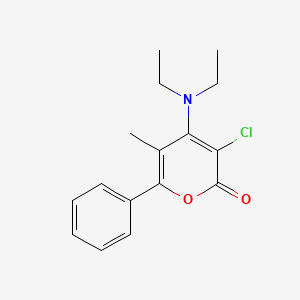
3-Chloro-2-fluoro-propanoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-fluoro-propanoyl chloride is an organic compound with the molecular formula C3H4Cl2FO It is a derivative of propanoyl chloride, where the hydrogen atoms on the second and third carbon atoms are substituted with chlorine and fluorine atoms, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-propanoyl chloride typically involves the chlorination and fluorination of propanoyl chloride. One common method is the reaction of propanoyl chloride with chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) to introduce the chlorine atom. The fluorine atom can be introduced using a fluorinating agent such as hydrogen fluoride (HF) or a more selective reagent like diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the synthesis process.
化学反応の分析
Types of Reactions
3-Chloro-2-fluoro-propanoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it can hydrolyze to form 3-chloro-2-fluoro-propanoic acid and hydrochloric acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form 3-chloro-2-fluoro-propanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., ethanethiol) under basic conditions.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Amides, esters, and thioesters.
Hydrolysis: 3-chloro-2-fluoro-propanoic acid.
Reduction: 3-chloro-2-fluoro-propanol.
科学的研究の応用
3-Chloro-2-fluoro-propanoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their structure and function.
Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 3-Chloro-2-fluoro-propanoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing effects of the chlorine and fluorine atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent to introduce the 3-chloro-2-fluoro-propanoyl group into target molecules.
類似化合物との比較
Similar Compounds
3-Chloro-propanoyl chloride: Lacks the fluorine atom, making it less reactive towards nucleophiles.
2-Fluoro-propanoyl chloride: Lacks the chlorine atom, resulting in different reactivity and selectivity in chemical reactions.
3-Bromo-2-fluoro-propanoyl chloride: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness
3-Chloro-2-fluoro-propanoyl chloride is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and make it a versatile intermediate in organic synthesis. The combination of these halogens provides a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.
特性
IUPAC Name |
3-chloro-2-fluoropropanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl2FO/c4-1-2(6)3(5)7/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJNKGKIJYMEBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)Cl)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
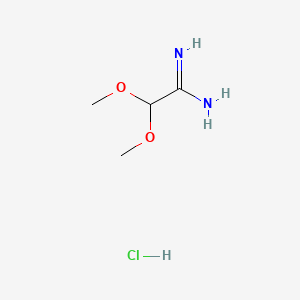

![1-[2-[2-(3-Methylphenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14006549.png)
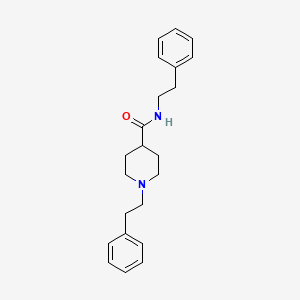
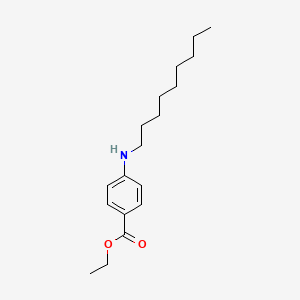
![12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14,16,18,20-nonaene-3,10-dione](/img/structure/B14006564.png)
![n-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(6-nitro-1,3-benzodioxol-5-yl)acetamide](/img/structure/B14006567.png)
![1-[(2-Methylphenyl)sulfanylmethyl]piperidine](/img/structure/B14006571.png)
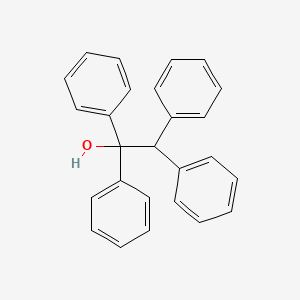
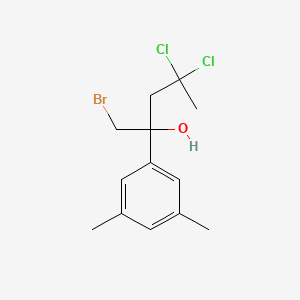

![6,7-Dihydro-5H-cyclopenta[B]pyridine-2,5-diamine dihydrochloride](/img/structure/B14006600.png)
